molecular formula C10H8F3NOS B2717968 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 109052-21-3

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2717968
CAS No.: 109052-21-3
M. Wt: 247.24
InChI Key: KEKWCAINDSWEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiazolidinone derivative with a trifluoromethyl group attached to the phenyl ring . Thiazolidinones are a class of compounds with a five-membered ring containing sulfur and nitrogen. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These studies can provide information about the bond lengths, bond angles, and overall 3D structure of the molecule .


Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions, including substitutions and additions . The trifluoromethyl group can also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which can affect the compound’s polarity, solubility, and stability .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of pro-inflammatory cytokines. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, which may be beneficial for the treatment of cancer. In addition, it has been found to improve insulin sensitivity and reduce blood glucose levels, which may be useful for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments include its high purity and good yields. This compound has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use as an anti-cancer agent for the treatment of various types of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is typically achieved through the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to yield the final product. This method has been reported to yield high purity and good yields of the desired compound.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, it has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS/c11-10(12,13)7-1-3-8(4-2-7)14-6-16-5-9(14)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKWCAINDSWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.